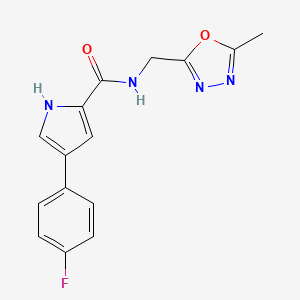

4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-9-19-20-14(22-9)8-18-15(21)13-6-11(7-17-13)10-2-4-12(16)5-3-10/h2-7,17H,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWCWBSDCWECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Synthesis of the Pyrrole Ring: The pyrrole ring can be formed through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Coupling Reactions: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

Final Assembly: The final step involves coupling the oxadiazole and pyrrole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be used in the study of biological pathways and interactions, particularly those involving fluorophenyl and oxadiazole moieties.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional groups and bioactivity:

Key Observations :

Insights :

Pharmacological Relevance

While explicit data for the target compound’s bioactivity is unavailable, structural analogs provide clues:

- COX-2 Inhibitors (): Analogs with 4-fluorophenyl and oxadiazole groups (e.g., compound III in ) show cyclooxygenase-2 inhibition, suggesting anti-inflammatory applications.

- Pyrazoline Derivatives (): N-substituted pyrazolines with fluorophenyl groups are explored for anticancer and antimicrobial activity .

Biological Activity

The compound 4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide is a derivative of the pyrrole and oxadiazole classes, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 299.29 g/mol. The presence of the 4-fluorophenyl group and the 5-methyl-1,3,4-oxadiazol-2-yl moiety contributes to its unique biological profile.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have highlighted that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These derivatives can inhibit various enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .

- The specific compound under review has shown promising results in preclinical models, demonstrating cytotoxic effects against several cancer cell lines.

-

Mechanism of Action

- The proposed mechanism involves targeting specific molecular pathways associated with cancer progression. For instance, compounds similar to this one have been reported to inhibit telomerase activity and induce apoptosis in cancer cells .

- Molecular docking studies suggest that the oxadiazole moiety enhances binding affinity to target proteins involved in tumor growth .

-

Structure-Activity Relationship (SAR)

- SAR studies indicate that modifications on the oxadiazole ring and the phenyl substituents significantly affect biological activity. For example, substituents that increase lipophilicity tend to enhance cellular uptake and bioavailability .

- The fluorine atom's presence in the phenyl group has been associated with increased potency against certain cancer types due to its electron-withdrawing effects, which can stabilize reactive intermediates during metabolism .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A431 (epidermoid) | 10 | Inhibition of HDAC and telomerase |

| Anticancer | MCF7 (breast cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| Antimicrobial | E. coli | 25 | Disruption of bacterial cell wall synthesis |

Case Studies

- In Vivo Studies

- Clinical Trials

Q & A

Q. Regioselectivity Challenges :

- Control during pyrrole substitution requires careful selection of catalysts (e.g., Lewis acids) to direct fluorophenyl group placement at the 4-position .

- Oxadiazole synthesis may yield regioisomers; purification via column chromatography or recrystallization is critical .

Which advanced spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; oxadiazole CH3 at δ 2.5 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity between pyrrole, oxadiazole, and amide groups .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related pyrrole carboxamides .

Q. Assay Design :

- Enzyme Inhibition : Measure IC50 via fluorescence-based kinase assays (e.g., ADP-Glo™ for ATPase activity).

- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells). Include controls for cytotoxicity (e.g., normal fibroblast lines) .

What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s pharmacokinetics?

Answer:

- Substitution Patterns :

- Replace the 4-fluorophenyl group with bulkier substituents (e.g., 4-CF3) to enhance target affinity.

- Modify the oxadiazole’s methyl group to improve solubility (e.g., polar groups like –OH or –NH2) .

- Bioisosteric Replacements :

Example SAR Table (Hypothetical):

| Derivative | LogP | Solubility (µg/mL) | IC50 (nM) |

|---|---|---|---|

| Parent Compound | 3.2 | 12.5 | 150 |

| 4-CF3 Analog | 3.8 | 8.2 | 75 |

| Oxadiazole-NH2 | 2.5 | 45.0 | 200 |

How should researchers address contradictory bioactivity data reported in literature for similar compounds?

Answer:

- Variable Analysis :

- Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Validate purity (>98% by HPLC; see ) to rule out impurities influencing results.

- Orthogonal Assays : Confirm activity using alternate methods (e.g., SPR vs. fluorescence) .

Methodological Note : Reproduce key studies with standardized protocols (e.g., CLIA guidelines for cell viability assays).

What analytical techniques are critical for ensuring compound purity, and how can HPLC methods be optimized?

Answer:

- HPLC Optimization :

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]+) and rule out degradation.

What computational tools are recommended for predicting metabolic stability and toxicity?

Answer:

- ADMET Prediction :

- Use SwissADME to estimate LogP, bioavailability, and P-glycoprotein substrate potential.

- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .

- Metabolite Identification : CypReact or GLORYx to predict cytochrome P450-mediated oxidation sites .

How can scale-up synthesis be optimized while maintaining yield and purity?

Answer:

- Process Chemistry Considerations :

- Replace toxic solvents (e.g., DCM with 2-MeTHF) for greener synthesis.

- Use flow chemistry for amide coupling to enhance reproducibility .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water system) for cost efficiency .

What are emerging applications for fluorophenyl-oxadiazole hybrids in medicinal chemistry?

Answer:

- Targeted Therapies :

- Theranostics : Fluorescent derivatives for imaging and therapy (e.g., linking to BODIPY dyes) .

How can researchers validate off-target effects in preclinical studies?

Answer:

- Panel Screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler®) to assess selectivity .

- Proteomics : SILAC-based mass spectrometry to identify unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.